2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a tert-butyl group, a prop-2-en-1-ylamino group, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the cyclohexa-2,4-dien-1-one core: This can be achieved through a series of reactions including aldol condensation and subsequent cyclization.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.
Attachment of the prop-2-en-1-ylamino group: This can be done through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-Butylbenzene: Used as a solvent and intermediate in organic synthesis.
2-tert-Butyl-4,6-dimethylphenol: Utilized as an antioxidant and UV stabilizer.
Uniqueness
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-6-(prop-2-enyliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h5-8,10,16H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHORSUMKENFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50827047 |
Source
|
Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851053-83-3 |
Source
|
Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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